The compound's unique structure positions it within the category of triazine-based pharmaceuticals. It has been cataloged under the CAS number 881432-45-7, indicating its recognition in chemical databases and research literature. Its synthesis and characterization have been explored in various studies, highlighting its potential applications in drug development and biological research .
The synthesis of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process can be outlined as follows:
Technical parameters such as reaction temperature, time, and solvent choice play crucial roles in optimizing the synthesis process to ensure high yield and purity of the final product.
The molecular structure of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be described using several key features:
The compound's canonical SMILES representation is CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
, providing insight into its connectivity and stereochemistry .
The chemical reactivity of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide includes:
The mechanism of action for 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully elucidated but is believed to involve:
The physical and chemical properties of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide include:
These properties are critical for understanding its behavior in biological systems and during synthesis.
The applications of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide extend across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2